molecular formula C10H14Li2N5O13P3 B12375612 ATP-15N5 (dilithium)

ATP-15N5 (dilithium)

Cat. No.: B12375612
M. Wt: 524.1 g/mol
InChI Key: GSCAHXFCKKVRCE-GQUJDUEPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATP-15N5 (dilithium) is a compound where adenosine 5’-triphosphate is labeled with nitrogen-15 isotopes and complexed with lithium ions. Adenosine 5’-triphosphate is a central molecule in energy storage and metabolism in living organisms. It provides the metabolic energy required for various cellular processes and acts as a coenzyme in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATP-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into adenosine 5’-triphosphate. This is typically achieved through isotopic labeling techniques. The labeled adenosine 5’-triphosphate is then complexed with lithium ions to form the dilithium salt. The reaction conditions often involve the use of buffers such as Tris HCl/H2O at a pH of 7.5 .

Industrial Production Methods

Industrial production of ATP-15N5 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 isotopes and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified and formulated for various research applications .

Chemical Reactions Analysis

Types of Reactions

ATP-15N5 (dilithium) undergoes various chemical reactions, including:

    Hydrolysis: The breakdown of ATP-15N5 into adenosine diphosphate and inorganic phosphate.

    Phosphorylation: The transfer of a phosphate group to other molecules.

    Complexation: Formation of complexes with metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include water, enzymes like ATPases, and metal ions. The reactions typically occur under physiological conditions, such as neutral pH and body temperature .

Major Products Formed

The major products formed from the hydrolysis of ATP-15N5 (dilithium) include adenosine diphosphate and inorganic phosphate. Phosphorylation reactions result in phosphorylated substrates .

Scientific Research Applications

ATP-15N5 (dilithium) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving energy transfer and metabolic pathways.

    Biology: Investigates cellular energy metabolism and signaling pathways.

    Medicine: Explores the role of adenosine 5’-triphosphate in various physiological and pathological conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

ATP-15N5 (dilithium) exerts its effects by providing metabolic energy to drive various cellular processes. It acts as a coenzyme in enzymatic reactions, facilitating the transfer of phosphate groups. The molecular targets include enzymes like ATPases, which hydrolyze ATP to release energy. The pathways involved include cellular respiration and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-triphosphate (unlabeled): The natural form of ATP without isotopic labeling.

    Adenosine 5’-triphosphate disodium: A sodium salt form of ATP.

    Adenosine 5’-triphosphate dimagnesium: A magnesium salt form of ATP.

    Adenosine 5’-triphosphate dipotassium: A potassium salt form of ATP.

Uniqueness

ATP-15N5 (dilithium) is unique due to its isotopic labeling with nitrogen-15, which allows for detailed studies of metabolic pathways and energy transfer processes. The dilithium form enhances its stability and solubility, making it suitable for various research applications .

Properties

Molecular Formula

C10H14Li2N5O13P3

Molecular Weight

524.1 g/mol

IUPAC Name

dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;;

InChI Key

GSCAHXFCKKVRCE-GQUJDUEPSA-L

Isomeric SMILES

[Li+].[Li+].C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15NH2]

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.